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Introduction

Tefinostat (CHR-2845) is a novel pan-histone deacetylase (HDAC) inhibitor that exhibits

targeted activity towards monocyte/macrophage lineage cells.[1][2][3] This selectivity is

achieved through its activation by the intracellular esterase human carboxylesterase-1 (hCE-1),

which is predominantly expressed in cells of monocytic origin.[1][4][5] Upon cleavage,

Tefinostat is converted to its active acid form, CHR-2847, leading to the accumulation of the

active drug within target cells. This mechanism of action suggests a wider therapeutic window

by minimizing systemic toxicities associated with non-selective HDAC inhibitors.[6] In acute

myeloid leukemia (AML), particularly subtypes with monocytic characteristics (M4 and M5),

Tefinostat has demonstrated significant in vitro efficacy, inducing apoptosis and inhibiting cell

growth.[1][4][5][7] Its anti-leukemic effects are associated with the induction of histone

hyperacetylation, DNA damage, and apoptosis.[1][8]

These application notes provide detailed protocols for the in vitro evaluation of Tefinostat's
activity in AML cell lines, focusing on cell viability, apoptosis, and the analysis of its molecular

mechanism of action.
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Table 1: In Vitro Efficacy of Tefinostat in AML Cell Lines

Cell Line FAB Subtype Key Features EC50 (nM)

HL60 M2 Myeloblastic 2300

MV4-11 M4
Myelomonocytic,

FLT3-ITD
57

OCI-AML3 M4
Myelomonocytic,

NPM1c
110

THP-1 M5 Monocytic 560

Data compiled from publicly available research.[3][7]

Experimental Protocols
Cell Culture
Human AML cell lines (e.g., HL60, MV4-11, OCI-AML3, THP-1) should be maintained in RPMI-

1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL

penicillin, and 100 µg/mL streptomycin. Cells should be cultured at 37°C in a humidified

atmosphere of 5% CO2.

Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.

Materials:

AML cell lines

Tefinostat (stock solution in DMSO)

RPMI-1640 complete medium

96-well plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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Microplate reader

Procedure:

Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of

100 µL per well. For primary AML samples, a density of 1 x 10^6 cells/mL is recommended.

Incubate the plate overnight at 37°C, 5% CO2.

Prepare serial dilutions of Tefinostat in complete medium.

Add 100 µL of the Tefinostat dilutions to the respective wells. Include a vehicle control

(DMSO) and a no-cell control (medium only).

Incubate the plate for 72 hours at 37°C, 5% CO2.

Add 20 µL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at 490 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle control after subtracting the background

absorbance.

Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.

Materials:

Treated and untreated AML cells

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:
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Treat AML cells with desired concentrations of Tefinostat for 24-48 hours.

Harvest approximately 1-5 x 10^6 cells by centrifugation.

Wash the cells once with cold PBS and once with 1X Binding Buffer.

Resuspend the cells in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

Incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Annexin V-negative/PI-negative: Live cells

Annexin V-positive/PI-negative: Early apoptotic cells

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

DNA Damage Analysis (γ-H2A.X Staining)
This protocol outlines the detection of the DNA double-strand break marker γ-H2A.X by flow

cytometry.

Materials:

Treated and untreated AML cells

Fixation buffer (e.g., 2% paraformaldehyde)

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 and 1% BSA)

Primary antibody: anti-phospho-histone H2A.X (Ser139)

Secondary antibody: FITC-conjugated anti-mouse/rabbit IgG
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Flow cytometer

Procedure:

Treat AML cells with Tefinostat for 24 hours.

Harvest and fix the cells with 2% paraformaldehyde for 15 minutes on ice.

Wash the cells twice with PBS.

Permeabilize the cells with permeabilization buffer for 1 hour at 37°C.

Incubate the cells with the primary anti-γ-H2A.X antibody (e.g., 1:200 dilution) for 1 hour at

37°C.

Wash the cells twice with permeabilization buffer.

Incubate with the FITC-conjugated secondary antibody (e.g., 1:200 dilution) for 1 hour at

37°C in the dark.

Wash the cells twice with permeabilization buffer.

Resuspend the cells in PBS and analyze by flow cytometry.

Histone Acetylation Analysis (Western Blot)
This protocol details the detection of acetylated histones by Western blotting.

Materials:

Treated and untreated AML cells

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

SDS-PAGE gels (15% acrylamide is recommended for histone resolution)

PVDF membrane (0.2 µm pore size)

Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: anti-acetyl-histone H3, anti-acetyl-histone H4, anti-total histone H3 (as a

loading control)

HRP-conjugated secondary antibody

ECL detection reagents

Procedure:

Treat AML cells with Tefinostat for 24 hours.

Lyse the cells and determine the protein concentration.

Denature 10-20 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins on a 15% SDS-PAGE gel.

Transfer the proteins to a 0.2 µm PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Visualize the protein bands using an ECL detection system.

HDAC Activity Assay (Fluorometric)
This protocol is for a general fluorometric HDAC activity assay.

Materials:

Nuclear extracts from treated and untreated AML cells
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HDAC Assay Kit (containing HDAC substrate, developer, and a reference standard)

96-well black plate

Fluorometric plate reader

Procedure:

Prepare nuclear extracts from AML cells treated with Tefinostat.

In a 96-well black plate, add HDAC Assay Buffer, the fluorometric HDAC substrate, and the

nuclear extract.

Include a no-enzyme control and a standard curve using the provided deacetylated standard.

Incubate the plate at 37°C for 30-60 minutes.

Add the developer solution to each well, which stops the reaction and generates the

fluorescent signal.

Incubate for 15 minutes at room temperature.

Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission

wavelength of 440-460 nm.

Calculate HDAC activity relative to the vehicle control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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